Tert-Butyl 4-(fluoromethyl)-5-oxo-4,5-dihydropyrazine-2-carboxylate is a compound of interest in medicinal chemistry and organic synthesis. Its unique structure and functional groups make it a candidate for various applications, particularly in drug design and development. This compound is classified as a dihydropyrazine derivative, which is characterized by its nitrogen-containing heterocyclic structure.
The compound is derived from the reaction of tert-butyl esters with fluorinated reagents, leading to the incorporation of a fluoromethyl group into the dihydropyrazine framework. It belongs to the class of carboxylates, specifically those containing both a carbonyl and a carboxylic acid functional group. Its molecular formula is , and it has gained attention for its potential biological activities.
The synthesis of tert-Butyl 4-(fluoromethyl)-5-oxo-4,5-dihydropyrazine-2-carboxylate typically involves several key steps:
These synthetic routes are designed to optimize yield and selectivity while minimizing by-products.
The molecular structure of tert-Butyl 4-(fluoromethyl)-5-oxo-4,5-dihydropyrazine-2-carboxylate features a dihydropyrazine ring with a fluoromethyl substituent at one position and a tert-butyl ester at another.
The compound's structure contributes to its chemical reactivity and potential biological interactions.
Tert-Butyl 4-(fluoromethyl)-5-oxo-4,5-dihydropyrazine-2-carboxylate can undergo several notable chemical reactions:
These reactions highlight the compound's versatility as an intermediate in organic synthesis.
The mechanism of action for tert-butyl 4-(fluoromethyl)-5-oxo-4,5-dihydropyrazine-2-carboxylate involves its interaction with biological targets at the molecular level:
These mechanisms contribute to its potential therapeutic effects.
The compound’s unique combination of functional groups allows for various reactivity patterns, making it suitable for further derivatization in synthetic applications.
Tert-butyl 4-(fluoromethyl)-5-oxo-4,5-dihydropyrazine-2-carboxylate has several scientific applications:
This compound exemplifies how modifications in chemical structure can lead to significant changes in biological activity and utility in medicinal chemistry.
The compound tert-butyl 4-(fluoromethyl)-5-oxo-4,5-dihydropyrazine-2-carboxylate (CAS# 1956306-79-8) represents a specialized advancement in N-heterocyclic scaffolds, emerging prominently in the past decade as fluorination strategies gained traction in medicinal chemistry. Its core structure combines a partially saturated pyrazine ring—a motif historically valued for bioisosteric properties resembling pyridines and pyrimidines—with two strategically positioned functional groups: a fluoromethyl substituent at the 4-position and a tert-butoxycarbonyl (Boc) group at the 2-position. This molecular architecture (C₁₀H₁₃FN₂O₃, MW 228.22 g/mol) distinguishes it from early-generation dihydropyrazinones, such as unsubstituted 5-oxo-4,5-dihydropyrazine carboxylates or simpler alkyl variants like tert-butyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate (MW 210.23 g/mol) [2] [9]. The incorporation of fluorine, which constitutes 8.3% of the molecule’s mass, directly addresses limitations in metabolic stability and bioavailability associated with non-fluorinated analogs [1].
Table 1: Structural Evolution of Dihydropyrazinone Intermediates
Compound | Substituent (R) | Molecular Weight (g/mol) | Key Features |
---|---|---|---|
Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate [9] | Methyl | 168.15 | Basic scaffold; ester versatility |
tert-Butyl (5-oxo-4,5-dihydropyrazin-2-yl)carbamate [4] | -NHBoc | 211.22 | Boc-protected amine; peptide coupling |
tert-Butyl 4-(fluoromethyl)-5-oxo-4,5-dihydropyrazine-2-carboxylate | Fluoromethyl | 228.22 | Enhanced polarity; metabolic resistance |
The synthetic routes to this compound typically exploit multi-step sequences starting from halogenated pyrazine precursors. Modern approaches involve nucleophilic fluorination (e.g., Deoxofluor® reagents) on hydroxymethyl or chloromethyl intermediates, followed by Boc protection under anhydrous conditions. Its emergence coincides with broader trends in C–H functionalization and late-stage fluorination, enabling access to this high-value heterocycle without requiring fully elaborated building blocks [1] [8]. Unlike earlier dihydropyrazinones used primarily as kinase inhibitor precursors, this fluorinated derivative’s unique reactivity—such as the electron-withdrawing fluoromethyl group activating the ring toward nucleophilic addition—has expanded its utility in synthesizing fused polyheterocycles and stereochemically complex pharmacophores [10].
This compound serves as a versatile linchpin in drug discovery and organocatalysis due to its orthogonal reactivity domains: the Boc group offers reversible protecting-group chemistry, while the electron-deficient dihydropyrazinone ring engages in cycloadditions and nucleophilic substitutions. Its fluoromethyl group (–CH₂F) is particularly significant, acting as a bioisostere for alcohols, thiols, and methyl groups while conferring improved membrane permeability and resistance to oxidative metabolism compared to –CH₂OH or –CH₃ analogs [1] [6].
Medicinal Chemistry Applications
In targeted therapeutics, this intermediate features in synthesizing kinase inhibitors and epigenetic modulators. For example, it enables modular construction of N-heterocycle-substituted benzamide derivatives, such as those resembling the PARP inhibitor Olaparib’s pharmacophore. The fluoromethyl group enhances binding affinity to ATP pockets in kinases through dipole interactions with backbone amides, as evidenced in patented analogs like tert-butyl 4-{2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoyl}piperazine-1-carboxylate (MW 466.50 g/mol) [3] [6]. Additionally, the Boc group facilitates deprotection to free amines under mild acids (e.g., TFA), enabling subsequent acylations to yield amide-linked conjugates for proteolysis-targeting chimeras (PROTACs) [7].
Catalysis and Synthetic Methodology
The compound’s electrophilic dihydropyrazinone ring participates in annulation reactions to form bridged heterocycles. Organocatalysts derived from squaramides or thioureas—such as cyclohexane-1,2-diamine derivatives—leverage its ring strain and electron deficiency to drive asymmetric Michael additions. For instance, reactions with arylidenemalononitriles yield dihydropyrano[2,3-c]pyrrole frameworks, albeit as racemates in initial studies [10]. The fluoromethyl group further fine-tunes the scaffold’s electronic properties, increasing its propensity for enolization and thus enhancing reactivity in enolate alkylations.
Table 2: Key Reactivity Domains and Applications
Functional Group | Reactivity | Application Example |
---|---|---|
tert-Butoxycarbonyl (Boc) | Acid-deprotection to secondary amine | Amide coupling in PROTAC synthesis [7] |
Dihydropyrazinone ring | Nucleophilic addition at C-3/C-6; enolization | Michael acceptors in organocatalysis [10] |
Fluoromethyl (–CH₂F) | Polar C–F bond; dipole-dipole interactions | Bioisostere in kinase inhibitors [6] |
The integration of fluorine also enables isotopic labeling (e.g., ¹⁸F for PET imaging) via halogen exchange, though this remains an emerging application. As synthetic methodologies evolve, this compound bridges traditional heterocyclic chemistry and modern fluorination techniques, underscoring its role in diversifying molecular libraries for drug discovery and catalyst design [1] [8].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1